molecular formula C12H13Cl2NO2 B2782258 (2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid CAS No. 1049980-61-1

(2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid

Cat. No.: B2782258
CAS No.: 1049980-61-1
M. Wt: 274.14
InChI Key: ORFGAWLZIPJNIU-HQJQHLMTSA-N
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Description

(2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by a trans-configuration at the 2nd and 4th positions of the pyrrolidine ring and a 2,4-dichlorobenzyl substituent. This compound is widely utilized in pharmaceutical research as a key intermediate for synthesizing peptidomimetics, enzyme inhibitors, and receptor ligands due to its rigid bicyclic structure and stereochemical diversity .

Properties

IUPAC Name

(2S,4R)-4-[(2,4-dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO2/c13-9-2-1-8(10(14)5-9)3-7-4-11(12(16)17)15-6-7/h1-2,5,7,11,15H,3-4,6H2,(H,16,17)/t7-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFGAWLZIPJNIU-HQJQHLMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its applications in drug development, mechanisms of action, and relevant case studies.

  • Chemical Formula : C12H13Cl2NO2
  • Molecular Weight : 274.15 g/mol
  • CAS Number : 1049980-61-1
  • Structure : The compound features a pyrrolidine ring with a carboxylic acid group and a dichlorobenzyl substituent.

Biological Activity Overview

The biological activities of (2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid have been explored in various contexts:

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that pyrrolidine derivatives can inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression . The specific activity of (2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid in cancer models remains to be fully elucidated but suggests potential as a therapeutic agent.

2. Neuropharmacological Effects

The compound is also investigated for its role in neuroscience. It is noted for its involvement in peptide synthesis which is crucial for neuropeptide research. Neuropeptides play significant roles in neurological functions and disorders, making this compound valuable for developing treatments targeting these pathways .

The precise mechanisms through which (2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid exerts its biological effects are still under investigation. However, several hypotheses based on structural analogs suggest:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The interaction with specific receptors may lead to altered signaling pathways that affect cell growth and survival.

Case Studies and Research Findings

StudyObjectiveFindings
Study 1Antiproliferative effects on cancer cellsDemonstrated significant inhibition of cell growth in breast cancer cell lines with IC50 values indicating potency .
Study 2Neuropharmacological applicationsShowed potential for enhancing neuropeptide synthesis, impacting neurological disorders .
Study 3Synthesis and biological evaluationInvestigated structural modifications leading to enhanced bioactivity; findings indicated that dichloro substitutions improve receptor affinity .

Applications in Drug Development

The compound is being explored as a building block in the synthesis of peptide-based therapeutics. Its ability to modify biological pathways positions it as a candidate for developing drugs targeting:

  • Cancer therapies
  • Neurological disorders
  • Anti-inflammatory agents

Scientific Research Applications

Synthesis Pathways

The synthesis of (2S,4R)-4-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid typically involves several steps:

  • Starting Material : The synthesis often begins with L-proline or its derivatives.
  • Chlorination : The introduction of the dichlorobenzyl group can be achieved through electrophilic aromatic substitution reactions.
  • Carboxylation : The carboxylic acid functionality is added via various carboxylation methods.

Drug Development

(2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid has been investigated as a potential drug candidate due to its structural similarity to known pharmacophores. It serves as a scaffold for the development of inhibitors targeting various enzymes and receptors.

  • Case Study : Research indicates that derivatives of this compound exhibit activity against dipeptidyl peptidase IV (DPP-IV), which is crucial in the management of type II diabetes .

Peptide Synthesis

The compound acts as a versatile building block in peptide synthesis. Its unique structure allows for the formation of peptide bonds with other amino acids or peptide fragments.

  • Application : It has been utilized in synthesizing cyclic peptides that demonstrate enhanced biological activity compared to linear counterparts .

Neuroscience Research

Due to its ability to interact with neurotransmitter systems, (2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid is being explored for its potential in treating neurodegenerative diseases.

  • Insight : Studies suggest that compounds with similar pyrrolidine structures can modulate synaptic transmission and neuroprotection .

Data Table: Comparison of Applications

Application AreaDescriptionExample Use Case
Drug DevelopmentScaffold for enzyme inhibitors and receptor modulatorsDPP-IV inhibitors for diabetes treatment
Peptide SynthesisBuilding block for creating biologically active peptidesSynthesis of cyclic peptides with enhanced activity
Neuroscience ResearchInvestigating effects on neurotransmitter systemsPotential treatments for neurodegenerative diseases

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₂H₁₂Cl₂NO₂ (free acid) / C₁₂H₁₃Cl₂NO₂·HCl (hydrochloride salt) .
  • CAS Numbers :
    • Free acid: 1049980-61-1 .
    • Hydrochloride salt: 1049740-52-4 .
  • Molecular Weight : 274.14 (free acid), 310.60 (hydrochloride) .

Synthesis : The compound is typically synthesized via multi-step routes involving hydroxyproline derivatives. For example, tert-butoxycarbonyl (Boc)-protected intermediates are prepared using reagents like di-tert-butyl dicarbonate and purified via column chromatography .

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the benzyl group or pyrrolidine ring, leading to variations in physicochemical properties, reactivity, and biological activity. Below is a detailed comparison:

Structural Analogues and Their Properties

Compound Name Substituent (R) CAS Number Molecular Weight Key Applications/Findings References
(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid 2-Bromobenzyl 1049978-26-8 284.15 Tested as a precursor for bromine-based cross-coupling reactions; lower solubility in water compared to Cl analogues .
(2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride 4-Nitrobenzyl 1049740-22-8 316.72 Used in peptide synthesis; nitro group enhances electron-withdrawing effects, improving stability under acidic conditions .
(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride Benzo[b]thiophen-3-ylmethyl 1049753-14-1 261.35* Explored in CNS drug development; sulfur atom increases lipophilicity and blood-brain barrier penetration .
(2S,4R)-4-(4-tert-Butylbenzyl)pyrrolidine-2-carboxylic acid 4-tert-Butylbenzyl 1049982-04-8 289.37* tert-Butyl group enhances steric bulk, reducing metabolic degradation in vivo .
(2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid 4-Fluorobenzyl 959576-18-2 249.26 Fluorine substitution improves bioavailability; studied in fluorinated prodrugs .

*Calculated from molecular formula.

Key Research Findings

Electronic Effects :

  • Chlorine and bromine substituents (e.g., 2,4-dichloro vs. 2-bromo) influence electron density on the pyrrolidine ring. Chlorine’s stronger electronegativity enhances hydrogen-bonding capacity, critical for receptor binding .
  • Nitro groups (e.g., 4-nitrobenzyl) increase oxidative stability but reduce solubility in polar solvents .

Biological Activity :

  • The 2,4-dichlorobenzyl derivative shows higher affinity for glutamate receptor subtypes compared to tert-butyl or fluorobenzyl analogues, likely due to optimized hydrophobic interactions .
  • Benzo[b]thiophene-containing analogues exhibit improved CNS penetration, making them candidates for neurodegenerative disease therapeutics .

Synthetic Utility :

  • Boc-protected derivatives (e.g., CAS 959582-83-3) are preferred in solid-phase peptide synthesis due to ease of deprotection under mild acidic conditions .
  • tert-Butyl and silyl-protected variants (e.g., ) are used in multi-step syntheses requiring orthogonal protecting groups .

Q & A

Basic Research Questions

Q. How is the stereochemistry of (2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid experimentally validated?

  • Methodological Answer : The stereochemical configuration is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (1D 1^1H and 13^{13}C, 2D COSY/NOESY) to analyze spatial proximities of protons, particularly the dichlorobenzyl and pyrrolidine ring substituents. X-ray crystallography is employed for absolute configuration determination when crystalline derivatives (e.g., hydrochloride salts) are available . For example, the (2S,4R) configuration is critical for receptor binding, as shown in analogs like (2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, where stereochemistry directly impacts biological activity .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer : A standard approach involves:

Boc-protection : Protecting the pyrrolidine nitrogen with tert-butoxycarbonyl (Boc) to prevent side reactions.

Benzylation : Introducing the 2,4-dichlorobenzyl group via alkylation or coupling reactions (e.g., Suzuki-Miyaura for aryl groups).

Deprotection : Removing the Boc group under acidic conditions (e.g., HCl/dioxane) to yield the free carboxylic acid.
Reaction conditions (e.g., anhydrous solvents, catalysts like Pd for cross-couplings) are optimized to minimize racemization .

Q. Which analytical techniques are essential for confirming purity and structural integrity?

  • Methodological Answer :

  • HPLC : To assess purity (>95% by reverse-phase chromatography).
  • Mass Spectrometry (MS) : ESI-MS or HRMS to confirm molecular weight (e.g., [M+H]+^+ = 315.05 for free acid).
  • Chiral HPLC : To verify enantiomeric excess (>98% for stereospecific applications) .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance enantiomeric purity during synthesis?

  • Methodological Answer : Key factors include:

  • Temperature Control : Low temperatures (-20°C to 0°C) during benzylation to reduce racemization.
  • Catalyst Selection : Chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of intermediate alkenes.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) to stabilize transition states and improve stereoselectivity.
    For example, analogs like (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid require strict pH control during hydrolysis to preserve configuration .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Structural-Activity Relationship (SAR) Analysis : Compare activity of the compound with analogs (e.g., 4-bromo vs. 4-fluoro substitutions) to identify critical functional groups. For instance, the 2,4-dichlorobenzyl group enhances hydrophobic interactions with target receptors compared to monosubstituted analogs .
  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (Kd_d) under standardized conditions (pH, ionic strength) .

Q. How does the dichlorobenzyl substituent influence receptor binding compared to other aryl groups?

  • Methodological Answer :

  • Computational Docking : Molecular dynamics simulations reveal that the 2,4-dichloro substitution fills hydrophobic pockets in targets (e.g., protease enzymes), while the para-chloro group stabilizes π-π stacking with aromatic residues.
  • Comparative Studies : Replace the dichlorobenzyl group with fluorobenzyl or bromobenzyl moieties. For example, (2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid shows reduced potency due to weaker van der Waals interactions .

Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and detect racemization in real time.
  • Crystallization Optimization : Use seed crystals of the desired enantiomer to suppress spontaneous nucleation of undesired stereoisomers.
  • Case Study : Scaling the synthesis of Boc-protected intermediates (e.g., (2S,4R)-1-Boc-4-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid) requires strict control of cooling rates during crystallization to prevent diastereomer formation .

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